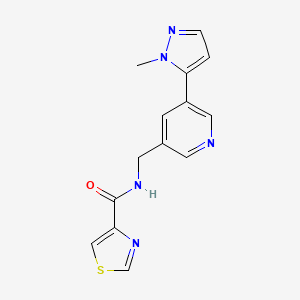

![molecular formula C17H15N3OS2 B2720054 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 393566-70-6](/img/structure/B2720054.png)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound was synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide in EtOH under basic conditions (K2CO3). The benzylation direction was deduced from the 13C NMR signal found at 35.09 ppm, assigned for the methylene carbon of the benzyl group, this value indicates that the benzyl group attacks sulfur, not nitrogen .Molecular Structure Analysis

The molecular formula of the compound is C14H10N4O3S3. It has an average mass of 378.449 Da and a monoisotopic mass of 377.991486 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3. Its molar refractivity is 95.1±0.4 cm3. It has 7 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds. Its ACD/LogP is 3.96, ACD/LogD (pH 5.5) is 3.66, and ACD/LogD (pH 7.4) is 3.55. The polar surface area is 182 Å2, and the molar volume is 238.5±5.0 cm3 .Applications De Recherche Scientifique

Thiazole and Thiadiazole Derivatives as Potential Pharmacological Agents

Antimicrobial and Antifungal Activity : A series of thiazole and thiadiazole derivatives demonstrated significant antimicrobial and antifungal properties. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, and they showed antifungal activity against Candida albicans. This suggests their potential as therapeutic agents in treating microbial infections (Sych et al., 2019).

Anticancer Applications : Certain benzamide derivatives with thiazole and thiadiazole rings have shown promise in anticancer research. For instance, derivatives were synthesized and characterized for their potential as anticancer agents, indicating the structural importance of these motifs in developing new therapeutic compounds (Theoclitou et al., 2011).

Photodynamic Therapy for Cancer Treatment : Zinc phthalocyanines substituted with thiadiazole-derived benzenesulfonamide groups have been identified for their high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Properties : Novel series of 1,3,4-thiadiazoles have been explored for their anticonvulsant activity, highlighting the significance of semicarbazones and thiadiazoles as pharmacophores in the search for effective antiepileptic drugs (Rajak et al., 2010).

Chemical Synthesis and Metal-Catalyzed Reactions : Research on N-benzothiazole derivatives has revealed their utility in chemical synthesis, particularly as bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions, underscoring the versatility of these compounds in synthetic organic chemistry (Al Mamari et al., 2019).

Propriétés

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-7-9-14(10-8-12)15(21)18-16-19-20-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMBWISRRFSUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)